molecular formula C13H19NO3 B1419819 Ethyl 1-(2-furylmethyl)piperidine-3-carboxylate CAS No. 1048917-57-2

Ethyl 1-(2-furylmethyl)piperidine-3-carboxylate

Cat. No.: B1419819
CAS No.: 1048917-57-2
M. Wt: 237.29 g/mol
InChI Key: SYONVDJSRIFTGU-UHFFFAOYSA-N
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Description

Ethyl 1-(2-furylmethyl)piperidine-3-carboxylate (CAS: 1048917-57-2) is a piperidine derivative featuring a furan-containing substituent at the nitrogen atom and an ethoxycarbonyl group at the 3-position of the piperidine ring. Its molecular formula is C₁₃H₁₉NO₃, with a molecular weight of 237.29 g/mol (MFCD11053047) . This compound is often used as a scaffold in medicinal chemistry due to its modular structure, which allows for functionalization at multiple sites .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological studies, helping to understand receptor-ligand interactions. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The furan ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Nitrogen

Aromatic vs. Aliphatic Substituents

  • This compound shows higher solubility in polar solvents compared to the furan analog .
  • Ethyl 1-ethylpiperidine-3-carboxylate (CAS: 57487-93-1): Molecular Formula: C₁₀H₁₉NO₂ Molecular Weight: 185.26 g/mol Key Differences: A simple ethyl group at nitrogen reduces steric hindrance and aromatic interactions, leading to lower melting points and increased metabolic stability .

Sulfonyl and Carbonyl Derivatives

  • Ethyl 1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxylate (CAS: 1955506-77-0): Molecular Formula: C₁₄H₁₈FNO₄S Molecular Weight: 315.36 g/mol Key Differences: The sulfonyl group increases acidity (pKa ~1.5) and stabilizes the molecule via resonance, making it more reactive in nucleophilic substitutions .
  • Ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate (Y030-4996): Molecular Formula: C₁₅H₁₈ClNO₃ Molecular Weight: 295.76 g/mol Key Differences: The benzoyl group enhances lipophilicity (logP ~2.8) compared to the furylmethyl analog (logP ~1.9), favoring membrane permeability .

Functional Group Modifications on the Piperidine Ring

Carboxylate Ester Variations

  • Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-3-carboxylate (CAS: 113482-47-6): Molecular Formula: C₁₂H₂₁NO₄ Molecular Weight: 243.30 g/mol Key Differences: The additional ethoxycarbonylmethyl group introduces steric bulk, reducing rotational freedom and altering NMR signals (e.g., δ 4.16–4.08 ppm for ester protons vs. δ 4.24 ppm in the furan analog) .

Heterocyclic Additions

  • Ethyl 1-(5-bromopyridin-2-yl)piperidine-3-carboxylate (CAS: 1457786-52-5):
    • Molecular Formula : C₁₃H₁₇BrN₂O₂
    • Molecular Weight : 313.19 g/mol
    • Key Differences : The bromopyridine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature absent in the furan analog .

Spectral and Physicochemical Comparisons

Table 1: NMR and MS Data for Select Analogs

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (Observed) References
Ethyl 1-(2-furylmethyl)piperidine-3-carboxylate Not reported Not reported Not available
Ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate 7.63 (d, J = 7.9 Hz, 1H), 4.47–3.63 (m, 5H) 172.6 (C=O), 155.6 (C=O ester) 425.1 [M+H]+
Ethyl 1-(2-oxodecahydro-1,6-naphthyridine-6-carboxylate) 4.24 (bm, 2H), 1.24 (t, J = 7.4 Hz, 3H) 172.2 (C=O), 155.4 (C=O ester) 227.1229 [M+H]+

Notes:

  • The furan analog lacks detailed spectral data in the provided evidence, limiting direct comparisons.
  • Sulfonyl and benzoyl derivatives show downfield shifts in ¹H NMR due to electron-withdrawing effects .

Biological Activity

Ethyl 1-(2-furylmethyl)piperidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

Chemical Structure:

  • Molecular Formula: C₁₄H₁₈N₂O₃
  • Molecular Weight: 238.30 g/mol
  • CAS Number: 1048917-57-2

The compound features a piperidine ring with an ethyl ester group at the carboxylate position and a furan ring attached to the nitrogen atom. The synthesis typically begins with the reaction of 2-furancarboxylic acid with piperidine, followed by esterification using ethanol in the presence of a strong acid catalyst such as sulfuric acid.

Synthetic Route:

  • Starting Materials: 2-furancarboxylic acid and piperidine.
  • Esterification: The carboxylic acid is converted to an ethyl ester.
  • Purification: Techniques such as recrystallization or column chromatography are used to isolate the final product.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. Research has shown that compounds with similar structures can inhibit bacterial growth effectively. For instance, a study reported that certain piperidine derivatives demonstrated potent activity against various strains of bacteria, suggesting that this compound may also possess similar effects .

Antitumor Activity

This compound has also been evaluated for its antitumor potential. In vitro assays have indicated that compounds containing furan rings can inhibit cancer cell proliferation. For example, related compounds were tested against HeLa cells (cervical cancer) and showed varying degrees of cytotoxicity, with some exhibiting IC50 values in the low micromolar range .

CompoundCell LineIC50 (µg/mL)
This compoundHeLaTBD
Related Compound AHeLa4.4 ± 0.3
Related Compound BVero6.4 ± 0.4

The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in cell signaling pathways or DNA methylation processes. Studies have shown that related compounds can affect the methylation levels of tumor DNA, which is crucial for regulating gene expression and maintaining cellular functions .

Case Studies and Research Findings

Several case studies have explored the pharmacological effects of compounds similar to this compound:

  • Antimicrobial Study:
    • A study evaluated various piperidine derivatives against Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents.
    • Results indicated that modifications on the piperidine ring could enhance antibacterial activity.
  • Antitumor Activity Assessment:
    • In a comparative study involving multiple piperidine derivatives, this compound was included in a panel of compounds tested for cytotoxicity against cancer cell lines.
    • The findings suggested that structural variations significantly influence biological activity, emphasizing the importance of further research into this compound's efficacy.

Properties

IUPAC Name

ethyl 1-(furan-2-ylmethyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-2-16-13(15)11-5-3-7-14(9-11)10-12-6-4-8-17-12/h4,6,8,11H,2-3,5,7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYONVDJSRIFTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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